![molecular formula C16H26N2O B3163356 ({1-[2-(4-甲氧基苯基)乙基]哌啶-4-基}-甲基)甲胺 CAS No. 883545-43-5](/img/structure/B3163356.png)
({1-[2-(4-甲氧基苯基)乙基]哌啶-4-基}-甲基)甲胺
描述
This compound, also known as ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine, is a product used for proteomics research . It has a molecular formula of C16H26N2O and a molecular weight of 262.4 .
Synthesis Analysis
Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc (CCN2CCC (N)CC2)cc1 . This indicates that the compound contains a methoxyphenyl group attached to a piperidine ring via an ethyl chain . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula isC14H22N2O, and it has a CAS Number of 85098-70-0 .
科学研究应用
生化分析
一项研究使用二维纸层析法调查了正常儿童尿液中胺类(包括哌啶衍生物)的排泄情况。这项研究提供了对哌啶和相关化合物正常代谢排泄模式的见解,这可能与理解此类化合物的生化途径和潜在治疗用途有关 (Perry、Shaw、Walker 和 Redlich,1962)。
药理学应用
对 3-苯甲酰-1-甲基-4-苯基-4-哌啶醇盐酸盐(哌啶双曼尼希碱衍生物的结构异构体)作用的研究证明了其在炎症模型中对环氧合酶 (COX) 活性的影响。这表明哌啶衍生物在药理学中具有潜在的抗炎应用 (Şahin、Demircan、Suleyman、Aksoy 和 Gul,2010)。
神经精神病学研究
哌啶衍生物的使用已在神经精神疾病的背景下得到检验。例如,对苯环利定衍生物在小鼠模型中的抗氧化和抗癫痫活性的研究突出了哌啶化合物在治疗癫痫和相关疾病中的潜在治疗应用 (Kiasalari、Khalili、Roghani、Ahmadi 和 Mireie,2014)。
毒理学研究
对包括哌啶衍生物在内的新精神活性物质 (NPS) 与血清素综合征 (SS) 之间关联性的综合综述进行了。这篇系统综述提供了有关哌啶衍生物在滥用或与其他物质结合时潜在风险和毒理学特征的宝贵信息 (Schifano、Chiappini、Miuli、Corkery、Scherbaum、Napoletano、Arillotta、Zangani、Catalani、Vento、Pettorruso、Martinotti、Di Giannantonio 和 Guirguis,2021)。
未来方向
作用机制
Target of Action
A related compound was found to have moderate in vitro specific binding tomGluR2 in the rat brain . mGluR2 is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system.
Mode of Action
It’s suggested that the compound might interact with its targets and induce changes that could potentially lead to therapeutic effects .
Biochemical Pathways
Given its potential interaction with mglur2, it might influence glutamatergic neurotransmission .
Result of Action
It’s suggested that the compound might have therapeutic effects by modulating the activity of mglur2 .
生化分析
Biochemical Properties
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase, an enzyme responsible for the deamination of monoamines . This interaction suggests that ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine may influence neurotransmitter levels in the brain by inhibiting the breakdown of monoamines
Cellular Effects
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the methylation of lysine residues on histone proteins, which can alter gene expression patterns . This modulation of gene expression can lead to changes in cellular metabolism and function, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine involves its binding interactions with biomolecules. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Additionally, ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine may interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant adverse effects.
Metabolic Pathways
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . This interaction can affect metabolic flux and alter the levels of metabolites involved in neurotransmission. Additionally, the compound may be metabolized by other enzymes, leading to the formation of various metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, ({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes.
Subcellular Localization
({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and function, enabling it to interact with specific biomolecules and exert its effects on cellular processes.
属性
IUPAC Name |
1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-17-13-15-8-11-18(12-9-15)10-7-14-3-5-16(19-2)6-4-14/h3-6,15,17H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDSZXYZJZTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methoxy-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B3163281.png)
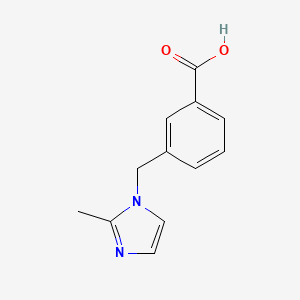
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-3-YL}-methyl)amine](/img/structure/B3163294.png)
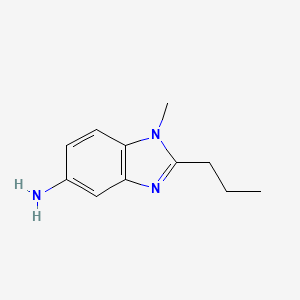

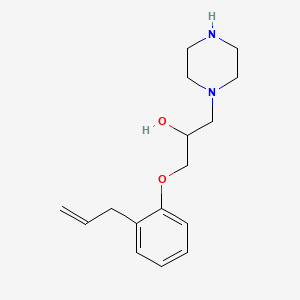



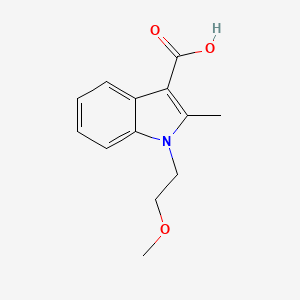
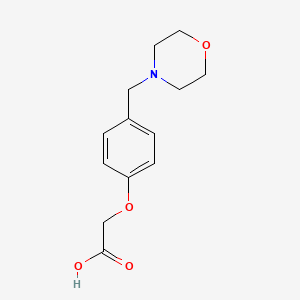
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)